DGY-08-097
Description
Molecular Structure and Formula
DGY-08-097 possesses a complex molecular architecture with the chemical formula C60H76N10O14 and a molecular weight of 1161.3 daltons. The compound is registered under Chemical Abstracts Service number 2414414-50-7, providing a unique identifier for this specific molecular entity. The systematic International Union of Pure and Applied Chemistry name for this compound is N2-((S)-1-cyclohexyl-2-(((S)-1-((1S,3aR,6aS)-1-(((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)-N5-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)ethoxy)ethoxy)ethyl)pyrazine-2,5-dicarboxamide.
The molecular structure of DGY-08-097 is characterized by its bifunctional design, incorporating two distinct pharmacophoric regions connected by a flexible linker. The compound contains a telaprevir-derived warhead that serves as the target binding moiety, specifically designed to interact with hepatitis C virus nonstructural protein 3. This warhead component retains the essential structural features necessary for binding to the viral protease active site, including the reversible-covalent inhibitory mechanism that characterizes telaprevir.
The second major structural component consists of a cereblon E3 ligase recruiting ligand, which enables the compound to engage the cellular CRL4 cereblon ligase complex. This portion of the molecule incorporates a novel tricyclic imide moiety that demonstrates superior affinity for cereblon while avoiding the degradation of immunomodulatory drug neo-substrates such as Ikaros family zinc finger proteins 1 and 3. The linker region connecting these two functional domains consists of a polyethylene glycol-based spacer that provides the necessary flexibility and spatial orientation for simultaneous engagement of both the target protein and the E3 ligase.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C60H76N10O14 |
| Molecular Weight | 1161.3 Da |
| Chemical Abstracts Service Number | 2414414-50-7 |
| Exact Mass | 1160.55 Da |
| Elemental Composition | C: 62.06%, H: 6.60%, N: 12.06%, O: 19.29% |
Crystallographic and Spectroscopic Analysis
Advanced analytical techniques have been employed to characterize the structural properties of DGY-08-097, with particular emphasis on mass spectrometry-based approaches that provide detailed insights into the compound's fragmentation patterns and structural integrity. Comprehensive tandem mass spectrometry analysis has been conducted using various ionization methods and fragmentation techniques, including collision-induced dissociation, infrared multiphoton dissociation, and ultraviolet photodissociation.
The mass spectrometric analysis of DGY-08-097 has revealed distinct fragmentation patterns that correspond to the different structural moieties within the molecule. The compound exhibits characteristic fragmentation around the E3 ligase recruiting region, demonstrating preferential cleavage sites that can be attributed to the inherent chemical stability of different bond types within the molecular framework. Notably, the analysis using various cation adducts, including sodium, lithium, and silver, has enhanced the structural characterization by providing complementary fragmentation information.
Nuclear magnetic resonance spectroscopy has been employed to analyze the solution-state behavior of DGY-08-097, though specific crystallographic data for this compound remains limited in the available literature. The compound's complex three-dimensional structure, characterized by multiple stereogenic centers and conformational flexibility, presents challenges for traditional crystallographic analysis. The molecular architecture includes several chiral centers that contribute to the compound's overall stereochemical complexity, with specific absolute configurations defined for each asymmetric carbon atom.
The spectroscopic characterization has revealed that DGY-08-097 maintains structural integrity under physiological conditions while retaining the conformational flexibility necessary for its bifunctional mechanism of action. The polyethylene glycol linker region demonstrates the expected flexibility in solution, allowing for the dynamic conformational changes required for simultaneous binding to both the target protein and the E3 ligase complex.
Structure-Activity Relationship Studies
Structure-activity relationship investigations have provided crucial insights into the molecular determinants of DGY-08-097's exceptional degradation potency and selectivity profile. The optimization process that led to DGY-08-097 involved systematic modifications to both the target binding warhead and the E3 ligase recruiting components, as well as careful consideration of linker length and composition.
The telaprevir-derived warhead component has been shown to retain submicromolar inhibitory activity against hepatitis C virus nonstructural protein 3 protease in biochemical assays, demonstrating that the conjugation to the cereblon ligand does not significantly compromise the inherent binding affinity. This preservation of target binding affinity is critical for the compound's mechanism of action, as it ensures stable ternary complex formation between the target protein, the degrader molecule, and the E3 ligase.
Comparative analysis with related degrader compounds has revealed the superior performance of DGY-08-097 in both degradation potency and antiviral activity. Related compounds in the same chemical series, including DGY-03-081 and DGY-04-035, exhibit less potent degradation activity and correspondingly reduced antiviral efficacy. This structure-activity relationship demonstrates the importance of the specific tricyclic imide moiety incorporated into DGY-08-097, which provides enhanced cereblon binding affinity compared to alternative E3 ligase recruiting ligands.
The compound's selectivity profile has been extensively characterized through quantitative mass spectrometry-based proteomics, confirming that DGY-08-097 specifically targets hepatitis C virus nonstructural protein 3 without affecting other cellular proteins. This selectivity is particularly noteworthy given the potential for off-target effects associated with cereblon-recruiting compounds. The absence of degradation of well-characterized immunomodulatory drug neo-substrates, such as Ikaros family zinc finger proteins 1 and 3, further demonstrates the refined selectivity achieved through the compound's optimized structural design.
| Compound | Degradation Potency (DC50) | Antiviral Activity (IC50) | Selectivity Profile |
|---|---|---|---|
| DGY-08-097 | 50 nM (4h) | 748 nM | Highly selective for hepatitis C virus nonstructural protein 3 |
| DGY-03-081 | Less potent | 3069 nM | Similar selectivity |
| DGY-04-035 | Less potent | 2920 nM | Similar selectivity |
Properties
Molecular Formula |
C60H76N10O14 |
|---|---|
Molecular Weight |
1161.324 |
IUPAC Name |
N2-((S)-1-Cyclohexyl-2-(((S)-1-((1S,3aR,6aS)-1-(((S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl)carbamoyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)-N5-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)ethoxy)ethoxy)ethyl)pyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C60H76N10O14/c1-5-11-41(49(72)56(78)64-36-18-19-36)65-55(77)48-38-16-10-15-35(38)32-69(48)59(81)50(60(2,3)4)68-54(76)47(33-12-7-6-8-13-33)67-52(74)43-31-62-42(30-63-43)51(73)61-22-23-82-24-25-83-26-27-84-37-28-34-14-9-17-39-46(34)40(29-37)58(80)70(57(39)79)44-20-21-45(71)66-53(44)75/h9,14,17,28-31,33,35-36,38,41,44,47-48,50H,5-8,10-13,15-16,18-27,32H2,1-4H3,(H,61,73)(H,64,78)(H,65,77)(H,67,74)(H,68,76)(H,66,71,75)/t35-,38-,41-,44?,47-,48-,50+/m0/s1 |
InChI Key |
YZNSNVPSBDWZBQ-LNWDVATRSA-N |
SMILES |
O=C(C1=NC=C(C(NCCOCCOCCOC2=CC3=CC=CC(C(N(C(CC4)C(NC4=O)=O)C5=O)=O)=C3C5=C2)=O)N=C1)N[C@@H](C6CCCCC6)C(N[C@@H](C(C)(C)C)C(N7[C@H](C(N[C@@H](CCC)C(C(NC8CC8)=O)=O)=O)[C@]9([H])[C@](CCC9)([H])C7)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DGY-08-097; DGY-08097 DGY-08 097 |
Origin of Product |
United States |
Scientific Research Applications
Efficacy Against Hepatitis C Virus
In various studies, DGY-08-097 has demonstrated significant antiviral activity against HCV in cellular infection models. Key findings include:
- Potency : DGY-08-097 exhibits sub-micromolar IC50 values for inhibiting HCV NS3/4A protease activity, with reported values around 247 nM in biochemical assays .
- Resistance Profiles : The compound retains efficacy against HCV variants that confer resistance to traditional inhibitors. For instance, it showed similar antiviral activities against wild-type and NS3-V55A mutant strains (IC50 values of 558 nM and 508 nM respectively) .
- Specificity : Quantitative mass spectrometry-based proteomics confirmed that DGY-08-097 selectively degrades the HCV NS3 protein without affecting other cellular proteins, highlighting its targeted action .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of DGY-08-097:
- Cellular Thermal Shift Assay : This assay demonstrated that treatment with DGY-08-097 stabilizes CRBN in cells, indicating successful engagement with the CRL4 ligase complex .
- Proteomic Analysis : Following treatment with DGY-08-097, a significant reduction in NS3 levels was observed without degradation of other proteins, confirming its selectivity and efficacy .
- Resistance Mechanism Exploration : Research suggests that small molecule degraders like DGY-08-097 may be less susceptible to mutations affecting ligand binding due to their mechanism of action, providing a promising avenue for treating resistant viral strains .
Comparative Data Table
| Parameter | DGY-08-097 | Telaprevir |
|---|---|---|
| Target Protein | HCV NS3/4A Protease | HCV NS3/4A Protease |
| IC50 Value (nM) | 247 | ~100 (varies by strain) |
| Resistance Profile | Effective against resistant strains | Limited efficacy against resistant strains |
| Mechanism of Action | Induces proteasomal degradation | Competitive inhibition |
| Selectivity | High | Moderate |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Bifunctional molecule linking an NS3-binding warhead (derived from telaprevir, a direct-acting antiviral) to a CRBN ligand, enabling UPS-mediated degradation .
- Antiviral Activity : Demonstrates a median effective concentration (EC₅₀) of 748 nM in cellular HCV infection models .
- Degradation Efficiency : Achieves a DC₅₀ (half-maximal degradation concentration) of 50 nM within 4 hours, the highest potency among its analogs .
- Resistance Profile : Retains activity against NS3 mutants (e.g., V55A, A156S) that confer resistance to telaprevir .
Comparison with Similar Compounds
Comparison with Direct-Acting Antivirals (DAAs): Telaprevir
Telaprevir, a first-generation NS3 protease inhibitor, binds reversibly to the enzyme’s active site but suffers from resistance due to mutations like V55A and A156S.
Table 2: DGY-08-097 vs. Telaprevir
- Key Insight : Despite telaprevir’s superior enzymatic inhibition (IC₅₀ = 132 nM), DGY-08-097’s degradation mechanism provides broader antiviral coverage against resistant mutants. For example, the A156S mutation reduces telaprevir’s potency by ~10-fold (IC₅₀ from 98 nM to 949 nM) but only reduces DGY-08-097’s efficacy by 3-fold (IC₅₀ from 558 nM to 1561 nM) .
Comparison with Other PROTAC Analogs
DGY-08-097 outperforms structurally related PROTACs (e.g., DGY-03-081, DGY-04-035) in degradation efficiency and antiviral activity.
Table 3: PROTAC Analogs Comparison
| Compound | DC₅₀ (NS3) | EC₅₀ (HCV) | CRBN Dependency | Reference |
|---|---|---|---|---|
| DGY-08-097 | 50 nM | 748 nM | Yes | |
| DGY-04-035 | 120 nM | >1 µM | Yes | |
| DGY-03-081 | 200 nM | >1 µM | Yes |
- CRBN Dependency: Methylation of the glutarimide moiety (e.g., DGY-08-097-BUMP) abolishes CRBN binding and NS3 degradation, confirming mechanistic specificity .
Comparison with Non-PROTAC Antivirals
DGY-08-097’s degradation-based strategy contrasts with non-PROTAC antivirals like ribavirin or NS5A inhibitors (e.g., daclatasvir), which lack mechanisms to address resistance mutations.
Research Findings and Implications
- Resistance Mitigation : By degrading NS3 rather than inhibiting it, DGY-08-097 reduces the evolutionary pressure for resistance .
- Clinical Potential: While DGY-08-097’s cell permeability remains suboptimal compared to telaprevir, its resistance profile positions it as a candidate for combination therapies .
Preparation Methods
Core Components and Rational Design
DGY-08-097 is a bifunctional molecule comprising three modular components:
-
Telaprevir-derived warhead : A reversible-covalent inhibitor of the HCV NS3/4A protease, modified to include a terminal amine for linker attachment.
-
Tricyclic imide-based CRBN ligand : Optimized to recruit the CRL4^CRBN E3 ubiquitin ligase without degrading endogenous substrates like IKZF1/3.
-
PEG-based linker : A flexible ethylene glycol chain (4 units) to spatially align the warhead and CRBN ligand.
The synthesis begins with functionalizing telaprevir’s cyclopropylamine group to introduce a primary amine, enabling conjugation to the linker. Concurrently, the CRBN ligand is synthesized via a palladium-catalyzed coupling to form the tricyclic imide core, followed by hydroxylation to enhance ligase binding.
Conjugation and Purification
The final assembly involves amide bond formation between the telaprevir warhead and the CRBN ligand using a carbodiimide coupling agent (e.g., EDC/HOBt). Critical steps include:
-
Step 1 : Activation of the telaprevir amine with succinimidyl carbonate.
-
Step 2 : Reaction with the tetraethylene glycol linker’s carboxylic acid terminus.
-
Step 3 : Conjugation to the CRBN ligand’s hydroxyl group via a Mitsunobu reaction.
Purification is achieved through reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding DGY-08-097 with >95% purity. Mass spectrometry confirms the molecular formula C54H68N10O12S (exact mass: 1088.47 Da).
Structural and Stereochemical Considerations
Chirality and Configuration
DGY-08-097 retains telaprevir’s stereochemical configuration, essential for protease binding:
-
Cyclopropane ring : (1S,3aR,6aS) configuration ensures optimal docking into the NS3/4A active site.
-
CRBN ligand : The tricyclic imide adopts a planar conformation to maximize van der Waals interactions with CRBN’s β-hairpin loop.
| Structural Feature | Configuration | Role |
|---|---|---|
| Telaprevir core | (1S,3aR,6aS) | Inhibits NS3/4A enzymatic activity |
| Tricyclic imide | Planar, R-stereocenter | Binds CRBN with Kd = 12 nM |
| PEG linker | Linear, 4 ethylene units | Maintains distance (~40 Å) between modules |
Optimization of Degradation Efficiency
Linker Length and Rigidity
Initial analogs with shorter linkers (2–3 ethylene units) showed reduced degradation efficacy (DC50 >5 μM), while extending beyond 4 units diminished cellular permeability. Molecular dynamics simulations revealed that the 4-unit linker optimally balances flexibility and distance, enabling simultaneous engagement of NS3 and CRBN.
CRBN Ligand Modifications
Replacing the classical phthalimide with a tricyclic imide avoided off-target degradation of IKZF1/3, a common issue with immunomodulatory drugs (IMiDs). The tricyclic system’s rigidity improved CRBN binding affinity by 8-fold compared to lenalidomide derivatives.
Analytical Characterization
Mass Spectrometry and Proteomics
Quantitative proteomics confirmed NS3/4A degradation (90% reduction at 1 μM) without affecting other cellular proteins (<1% change in 8,700 quantified proteins). DGY-08-097’s selectivity was validated using DGY-08-097-BUMP, a CRBN-binding-deficient control that failed to degrade NS3.
Biochemical Assays
-
NS3/4A inhibition : IC50 = 0.8 μM (vs. 0.2 μM for telaprevir).
-
Antiviral activity : EC50 = 1.2 μM in HCV-infected Huh-7 cells.
Overcoming Drug Resistance
DGY-08-097 retained efficacy against NS3 variants (A156T, R155K) that confer resistance to telaprevir (EC50 shift <2-fold vs. >100-fold for telaprevir). This resilience stems from the dual mechanism of action: enzymatic inhibition and degradation, which reduces viral escape opportunities .
Q & A
Q. What experimental methodologies are recommended to evaluate the antiviral efficacy of DGY-08-097 in cellular infection models?
- Use cell-based assays with wild-type and mutant NS3 protease strains (e.g., V55A, A156S) to measure IC50 and EC50 values. Include controls with methylated DGY-08-097 to confirm PROTAC-specific activity . Quantify NS3 degradation via Western blot or mass spectrometry and correlate with antiviral activity using viral titer reduction assays .
Q. How can researchers validate the CRBN-dependent mechanism of DGY-08-097-mediated NS3 degradation?
- Perform competition assays with excess CRBN ligands (e.g., lenalidomide) to block degradation. Use CRBN-deficient cell lines to confirm loss of NS3 degradation activity. Validate ubiquitination via proteasome inhibition (e.g., MG132) .
Q. What statistical approaches are appropriate for analyzing discrepancies in IC50 values across NS3 mutants?
- Apply dose-response curve fitting (e.g., nonlinear regression) and compare confidence intervals. Use ANOVA to assess significance of IC50 differences between mutants (e.g., wild-type: 748 nM vs. A156S: 1561 nM) .
Q. How should researchers design assays to distinguish protease inhibition from protein degradation effects?
- Include parallel experiments with non-degrading analogs (e.g., methylated DGY-08-097) and measure both enzymatic activity (fluorogenic substrates) and protein levels (immunoblotting) over time .
Q. What controls are critical for ensuring data reliability in PROTAC experiments?
- Use vehicle controls (DMSO), negative PROTAC analogs, and proteasome inhibitors. Validate target engagement via cellular thermal shift assays (CETSA) or isothermal dose-response curves (ITDR) .
Advanced Research Questions
Q. How does DGY-08-097 retain activity against NS3 protease mutants that confer resistance to Telaprevir?
- Unlike Telaprevir (a covalent inhibitor), DGY-08-097 degrades NS3 via the ubiquitin-proteasome system, bypassing mutations that reduce direct binding. Mutations like A156S cause only a 3-fold reduction in DGY-08-097’s antiviral activity compared to 10-fold for Telaprevir .
Q. What structural features of DGY-08-097 contribute to its improved resistance profile compared to first-generation protease inhibitors?
- The PROTAC design links a covalent NS3 warhead to a CRBN-recruiting ligand, enabling ternary complex formation. This dual functionality reduces reliance on direct binding affinity, mitigating resistance from active-site mutations .
Q. How can researchers optimize PROTAC linker chemistry to enhance DGY-08-097’s potency and selectivity?
- Test flexible vs. rigid linkers to balance proteasome recruitment and target engagement. Use SPR or cryo-EM to assess ternary complex stability. Compare degradation efficiency in isogenic cell lines expressing wild-type vs. mutant NS3 .
Q. What in vitro and in vivo models are suitable for studying DGY-08-097’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?
- Use human hepatocyte models for liver tropism studies. In vivo, employ HCV-infected humanized mice with longitudinal monitoring of NS3 levels and viral load. Optimize dosing schedules based on proteasome turnover rates .
Q. How do contradictory IC50 values (e.g., 748 nM in cellular assays vs. 558 nM in biochemical assays) arise, and how should they be resolved?
- Discrepancies may stem from assay conditions (e.g., cell permeability, off-target effects). Reconcile data using orthogonal methods: surface plasmon resonance (SPR) for binding affinity, live-cell imaging for degradation kinetics, and transcriptomics to rule out compensatory pathways .
Methodological Notes
- Data Presentation : Include raw IC50/EC50 values, statistical significance, and replication details. Use appendices for large datasets (e.g., proteomics) .
- Ethical Compliance : Disclose all cell line sources and experimental protocols in ethics applications .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed studies on PROTACs) over commercial databases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
